Cas no 88323-89-1 (1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride)

1-4-Methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride is a synthetic organic compound featuring a thiazole core, functionalized with a methyl group at the 4-position and a propylamino substituent at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications. The thiazole moiety contributes to its potential bioactivity, often exploited in drug discovery for antimicrobial or anti-inflammatory properties. Its well-defined structure allows for precise modification, facilitating research in structure-activity relationship studies. The compound's synthetic accessibility and purity profile make it a valuable intermediate for specialized chemical synthesis.
1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride structure
88323-89-1 structure
Product Name:1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
CAS No:88323-89-1
MF:C9H15ClN2OS
MW:234.746199846268
MDL:MFCD25370976
CID:637236
PubChem ID:13162300
Update Time:2025-05-24

1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-methyl-2-(propylamino)-5-thiazolyl]-, monohydrochloride
    • 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
    • 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
    • MDL: MFCD25370976
    • Inchi: 1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H
    • InChI Key: FCXVCRRWZDZWLP-UHFFFAOYSA-N
    • SMILES: Cl.S1C(C(C)=O)=C(C)N=C1NCCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Topological Polar Surface Area: 70.2

1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB500481-250 mg
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride
88323-89-1
250MG
€198.50 2022-03-01
abcr
AB500481-500 mg
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride
88323-89-1
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€264.80 2022-03-01
abcr
AB500481-1 g
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride
88323-89-1
1g
€309.00 2022-03-01
abcr
AB500481-5 g
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride
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5g
€752.70 2022-03-01
abcr
AB500481-250mg
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride; .
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€565.00 2025-04-15
abcr
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€1069.00 2025-04-15
Enamine
EN300-1082765-0.05g
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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$162.0 2023-10-28
Enamine
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Enamine
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1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:88323-89-1)1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
Order Number:A1186536
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:01
Price ($):335.0/633.0
Email:sales@amadischem.com

Additional information on 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride

1-4-Methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one Hydrochloride: A Comprehensive Overview

1-4-Methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride (CAS No. 88323-89-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The molecule's structure is characterized by a thiazole ring system, a methyl group at position 4, and a propylamino substituent at position 2. These structural features contribute to its unique chemical properties and potential therapeutic applications.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The hydrochloride salt form of this compound is often preferred for its enhanced solubility and stability, making it suitable for various pharmaceutical applications. Researchers have explored the synthetic pathways leading to this compound, emphasizing the use of efficient and environmentally friendly methodologies.

The thiazole ring in 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride plays a pivotal role in its pharmacological activity. The presence of the methyl and propylamino groups introduces steric and electronic effects that influence the compound's interaction with biological targets. For instance, the propylamino group may enhance lipophilicity, improving membrane permeability and bioavailability. This makes the compound a promising candidate for drug delivery systems targeting specific tissues or organs.

One of the most notable advancements in recent research involves the evaluation of this compound's antiproliferative activity against various cancer cell lines. Studies have demonstrated that 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride exhibits selective cytotoxicity towards malignant cells while sparing normal cells to a significant extent. This selectivity is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

In addition to its anticancer potential, this compound has shown promise in anti-inflammatory therapies. Preclinical models have revealed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are central mediators of chronic inflammation. This dual functionality underscores the versatility of thiazole derivatives in addressing multifaceted disease states.

The synthesis of 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and acid-base neutralization. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial production.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into the stereochemistry and dynamic behavior of the molecule, which are essential for understanding its pharmacokinetics.

Looking ahead, ongoing research is focused on exploring the mechanistic underpinnings of this compound's biological effects. Advanced computational models are being utilized to predict its binding affinities to potential drug targets, such as kinases or transcription factors. These studies aim to elucidate how the compound interacts with cellular machinery at a molecular level.

In conclusion, CAS No. 88323-89-1, or 1-4-methyl

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Amadis Chemical Company Limited
(CAS:88323-89-1)1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
A1186536
Purity:99%/99%
Quantity:250mg/1g
Price ($):335.0/633.0
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